2-Methoxy-6-(3-methylbut-2-enyl)phenol
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Overview
Description
2-Methoxy-6-(3-methylbut-2-enyl)phenol is an organic compound with the molecular formula C12H16O2. It is a phenolic compound characterized by the presence of a methoxy group and a prenyl group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(3-methylbut-2-enyl)phenol typically involves the alkylation of a phenol derivative with a prenyl halide. One common method is the reaction of 2-methoxyphenol with 3-methyl-2-buten-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(3-methylbut-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Scientific Research Applications
2-Methoxy-6-(3-methylbut-2-enyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized derivatives.
Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties, making it valuable in biological studies.
Medicine: Due to its bioactive properties, it is investigated for potential therapeutic applications, including anticancer and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(3-methylbut-2-enyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2-Methoxy-4-(3-methylbut-2-enyl)phenol: Similar structure but with the prenyl group at a different position.
2-Methoxy-6-(3-methylbut-2-enyl)benzoic acid: Contains a carboxylic acid group instead of a phenolic hydroxyl group.
2-Methoxy-6-(3-methylbut-2-enyl)benzaldehyde: Contains an aldehyde group instead of a phenolic hydroxyl group.
Uniqueness: 2-Methoxy-6-(3-methylbut-2-enyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and prenyl groups enhances its lipophilicity and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16O2 |
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Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methoxy-6-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-8-10-5-4-6-11(14-3)12(10)13/h4-7,13H,8H2,1-3H3 |
InChI Key |
AQQFSJRYEOQNKZ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC=C1)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC=C1)OC)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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